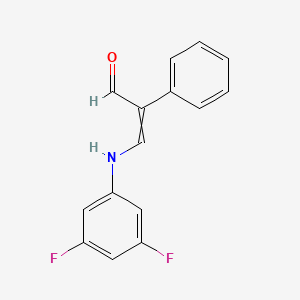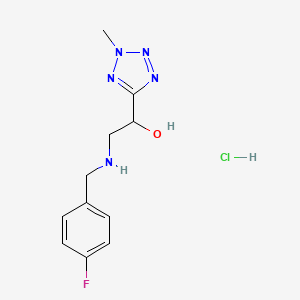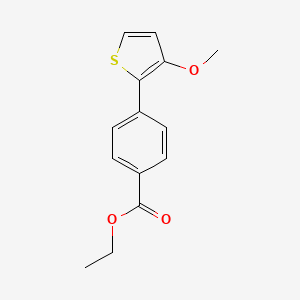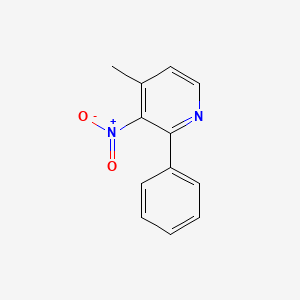![molecular formula C17H27N3OS B12621422 N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea CAS No. 920278-44-0](/img/structure/B12621422.png)
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea is a chemical compound with the molecular formula C17H27N3OS. It is known for its unique structure, which includes a cyclopentyl group, a dimethylcyclohexyl group, and a thiazolylurea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea typically involves the reaction of cyclopentylamine with (3R,5S)-3,5-dimethylcyclohexyl isocyanate, followed by the introduction of a thiazolyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolylurea moiety is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopentyl-5-[(3-fluorophenoxy)methyl]-1-(2-naphthylmethyl)-3-piperidinecarboxamide
- N-Cyclopentyl-3,5-difluorobenzamide
Uniqueness
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea stands out due to its unique combination of cyclopentyl, dimethylcyclohexyl, and thiazolylurea groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
920278-44-0 |
|---|---|
Fórmula molecular |
C17H27N3OS |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
1-cyclopentyl-1-[(3S,5R)-3,5-dimethylcyclohexyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C17H27N3OS/c1-12-9-13(2)11-15(10-12)20(14-5-3-4-6-14)17(21)19-16-18-7-8-22-16/h7-8,12-15H,3-6,9-11H2,1-2H3,(H,18,19,21)/t12-,13+,15? |
Clave InChI |
ZCYMHADDIXMKLF-NNQSOWQGSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CC(C1)N(C2CCCC2)C(=O)NC3=NC=CS3)C |
SMILES canónico |
CC1CC(CC(C1)N(C2CCCC2)C(=O)NC3=NC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)
![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)


![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)

![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)
